molecular formula C25H21NO4 B11463463 N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11463463
M. Wt: 399.4 g/mol
InChI Key: PPQPYEVGANUNLA-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that combines anthracene and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with 1-(4-methoxyphenyl)propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst, such as anhydrous formic acid and ClCH2CH2Cl .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbonyl groups of the anthracene ring.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can take place at the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide and other nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with reduced carbonyl groups.

Scientific Research Applications

N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-2-propanone
  • 4-methoxyphenylacetone
  • p-methoxybenzyl methyl ketone

Comparison: N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of anthracene and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects .

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C25H21NO4/c1-15(13-16-7-10-18(30-2)11-8-16)26-25(29)17-9-12-21-22(14-17)24(28)20-6-4-3-5-19(20)23(21)27/h3-12,14-15H,13H2,1-2H3,(H,26,29)

InChI Key

PPQPYEVGANUNLA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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